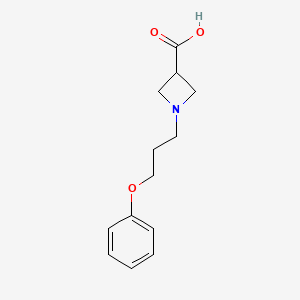![molecular formula C12H13ClN2O B1469336 Clorhidrato de 2-fenil-4,5,6,7-tetrahidrooxazolo[5,4-c]piridina CAS No. 1187929-95-8](/img/structure/B1469336.png)
Clorhidrato de 2-fenil-4,5,6,7-tetrahidrooxazolo[5,4-c]piridina
Descripción general
Descripción
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.70 g/mol . This compound is known for its unique structure, which includes a fused oxazolo-pyridine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Aplicaciones Científicas De Investigación
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Métodos De Preparación
The synthesis of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride can be compared with other similar compounds, such as:
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a similar fused ring structure but includes a thiazole ring instead of an oxazole ring.
2-Phenyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine: This is the base form of the hydrochloride salt and shares many chemical properties. The uniqueness of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride lies in its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Propiedades
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12;/h1-5,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYZBSCXNBPJKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


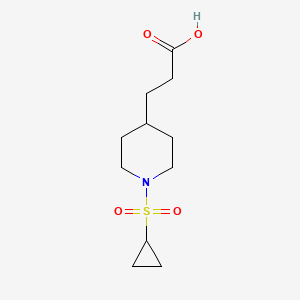
![4-[3-(Methoxymethyl)pyrrolidin-1-yl]aniline](/img/structure/B1469255.png)
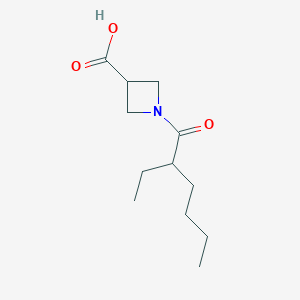
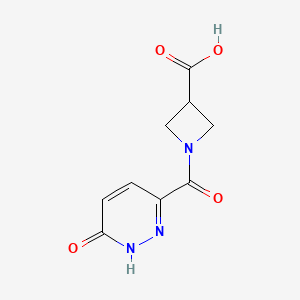
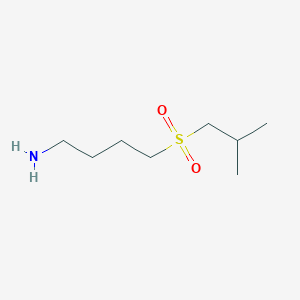
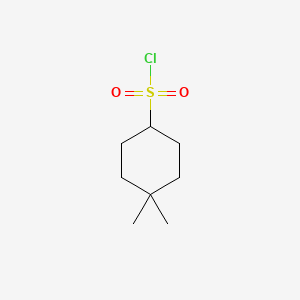

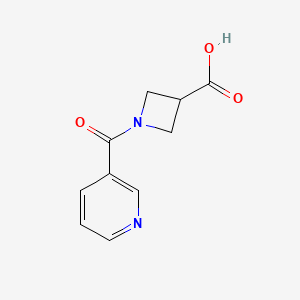
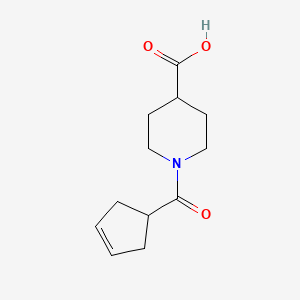
![1-{[(3-Methylbutyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469270.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)
